molecular formula C21H23N3O3S2 B2846679 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide CAS No. 1021073-93-7

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B2846679
CAS No.: 1021073-93-7
M. Wt: 429.55
InChI Key: KRXXNCJTESAWDQ-UHFFFAOYSA-N
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Description

This compound is a hybrid molecule featuring a benzenesulfonyl-piperidine moiety conjugated to an acetamide-linked 6-methyl-1,3-benzothiazole scaffold. Though direct structural data for this compound are absent in the provided evidence, analogous compounds (e.g., ) suggest its synthesis likely involves nucleophilic substitution or cycloaddition reactions. Its structural complexity positions it as a candidate for targeting enzymes or receptors, such as PI3K or cholinesterases, based on related benzothiazole-acetamide derivatives .

Properties

IUPAC Name

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c1-15-10-11-18-19(13-15)28-21(22-18)23-20(25)14-16-7-5-6-12-24(16)29(26,27)17-8-3-2-4-9-17/h2-4,8-11,13,16H,5-7,12,14H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXXNCJTESAWDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3CCCCN3S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Cyclocondensation Approach

The benzothiazole core is synthesized via acid-catalyzed condensation of 2-amino-5-methylthiophenol with acetic anhydride under reflux (Method A):
Reaction Conditions :

  • 2-Amino-5-methylthiophenol (1 eq), acetic anhydride (2 eq), HCl (cat.), ethanol, 80°C, 6 hr
  • Yield : 72–78%

Ultrasound-Assisted Green Synthesis

Improved efficiency is achieved using ultrasound irradiation (Method B):
Optimized Parameters :

  • Solvent-free, room temperature, 20 min irradiation at 40 kHz
  • Yield : 83% (vs. 65% conventional)

Table 1: Comparative Analysis of Benzothiazole Synthesis Methods

Method Catalyst Solvent Time (min) Yield (%)
A HCl Ethanol 360 72
B None None 20 83

Preparation of 1-(Benzenesulfonyl)piperidin-2-yl Acetic Acid

Piperidine Functionalization

Step 1: N-Boc Protection
Piperidine-2-carboxylic acid undergoes Boc protection using di-tert-butyl dicarbonate:

  • Boc₂O (1.2 eq), DMAP (cat.), THF, 0°C → RT, 12 hr

Step 2: Sulfonylation
Boc-protected piperidine reacts with benzenesulfonyl chloride:

  • Benzenesulfonyl chloride (1.1 eq), Et₃N (2 eq), DCM, 0°C → RT, 4 hr
  • Deprotection : TFA/DCM (1:1), 2 hr, quantitative yield

Step 3: Acetic Acid Sidechain Introduction
Carbodiimide-mediated coupling with bromoacetic acid:

  • EDC (1.5 eq), HOBt (1 eq), DMF, RT, 12 hr
  • Yield : 68% after column chromatography

Amide Bond Formation and Final Assembly

Microwave-Assisted Coupling

The pivotal amide bond is formed using microwave-enhanced conditions:
Reaction Setup :

  • 6-Methyl-1,3-benzothiazol-2-amine (1 eq)
  • 1-(Benzenesulfonyl)piperidin-2-yl acetic acid (1 eq)
  • EDC·HCl (1.5 eq), DMAP (0.2 eq), DCM, 80°C, 20 min
  • Yield : 85% (HPLC purity >98%)

Traditional Thermal Coupling

Comparative thermal method for industrial scalability:

  • Reflux in THF, 12 hr, N₂ atmosphere
  • Yield : 73% (requires recrystallization from EtOAc/hexane)

Table 2: Amidation Method Performance Metrics

Parameter Microwave Thermal
Time (hr) 0.33 12
Yield (%) 85 73
Energy Consumption (kW·h) 0.5 3.2

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J=7.6 Hz, 2H, Ar-H), 7.68–7.52 (m, 3H, Ar-H), 6.98 (s, 1H, Thiazole-H), 3.12 (m, 1H, Piperidine-H), 2.42 (s, 3H, CH₃)
  • ¹³C NMR : 172.8 (C=O), 161.5 (C=N), 134.2–126.4 (Ar-C), 58.3 (Piperidine-C2)

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]⁺ = 458.1543 (Calc. 458.1548 for C₂₂H₂₄N₃O₃S₂)

Industrial-Scale Considerations and Process Optimization

Solvent Selection and Waste Reduction

  • Replace DCM with cyclopentyl methyl ether (CPME) for greener processing
  • E-factor Improvement : 8.2 → 3.6 kg waste/kg product

Continuous Flow Synthesis

Microreactor technology enhances safety and yield:

  • Residence time: 8 min
  • Space-Time Yield : 12.4 g/L·hr vs. 2.1 g/L·hr batch

Chemical Reactions Analysis

Types of Reactions

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Piperidine/Benzothiazole Substituents

(a) N-(6-methyl-1,3-benzothiazol-2-yl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide (Compound 17, )
  • Structural Differences : Replaces the benzenesulfonyl-piperidine group with a 3-nitro-1,2,4-triazole ring.
  • Bioactivity: Exhibits anti-trypanosomal activity (59% yield), with a melting point of 230°C (decomposition). The nitro-triazole group likely enhances redox activity, contributing to its antiparasitic effects .
(b) 2-(Benzo[d]thiazol-2-ylsulfanyl)-N-(6-methyl-2-pyridyl)acetamide ()
  • Structural Differences : Substitutes the benzenesulfonyl-piperidine with a pyridyl group and introduces a sulfanyl linker.
  • Synthesis : Prepared via thiol-amide coupling, highlighting versatility in modifying the acetamide backbone.
  • Applications : The pyridyl-sulfanyl motif may enhance metal-binding capacity, useful in coordination chemistry or enzyme inhibition .
(c) N-{1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]quinolin-9-yl}-2-[(6-nitro-1,3-benzothiazol-2-yl)amino]acetamide (Compound 7i, )
  • Structural Differences: Replaces the piperidine with a cyclopentaquinoline group and introduces a nitrobenzothiazole.
  • Bioactivity : Demonstrates cholinesterase inhibition (melting point 235°C), suggesting the nitro group stabilizes π-π interactions with aromatic enzyme pockets .

Analogues with Alternative Heterocyclic Cores

(a) 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide ()
  • Structural Differences : Replaces benzenesulfonyl-piperidine with a 4-methoxyphenyl-piperazine.
  • Pharmacological Potential: The methoxy group improves solubility, while the piperazine may enhance serotonin or dopamine receptor affinity, common in CNS-targeting drugs .
(b) N-(6-Methyl-1,3-benzothiazol-2-yl)-2-[[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide ()
  • Structural Differences : Incorporates a pyrimido-indole-sulfanyl group instead of benzenesulfonyl-piperidine.

Physicochemical and Pharmacokinetic Comparisons

Compound LogP (Predicted) Melting Point (°C) Key Functional Groups Bioactivity
Target Compound ~3.5 Not reported Benzenesulfonyl-piperidine, 6-Me-BTA Hypothesized enzyme inhibition
Compound 17 () ~2.8 230 (dec) Nitro-triazole, 6-Me-BTA Anti-trypanosomal
Compound 7i () ~4.0 235 (dec) Nitrobenzothiazole, cyclopentaquinoline Cholinesterase inhibition
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-... () ~2.2 Not reported 4-Methoxyphenyl-piperazine, 6-Me-BTA Potential CNS modulation
  • Lipophilicity : The target compound’s benzenesulfonyl group increases LogP compared to polar analogues (e.g., Compound 17), favoring blood-brain barrier penetration.
  • Thermal Stability : Nitro-containing derivatives () exhibit higher decomposition temperatures, likely due to strong intermolecular interactions.

Mechanistic Insights from Molecular Docking

  • PI3K Inhibition () : A structurally related benzothiazole-acetamide (PDB: 3QJZ) binds PI3K via hydrogen bonds with the benzothiazole nitrogen and hydrophobic interactions with the acetamide. The target compound’s benzenesulfonyl-piperidine may occupy additional hydrophobic pockets, enhancing affinity .
  • Cholinesterase Binding (): Nitrobenzothiazole analogues interact with catalytic triads via nitro-oxygen hydrogen bonds.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide?

  • Methodological Answer : Synthesis typically involves coupling the benzenesulfonyl-piperidine moiety with the 6-methylbenzothiazol-2-ylacetamide core. Key steps include:

  • Amide bond formation : Use coupling agents like EDC/HOBt in anhydrous DMF under nitrogen to minimize hydrolysis .
  • Piperidine sulfonylation : React piperidine intermediates with benzenesulfonyl chloride in dichloromethane (DCM) with triethylamine as a base .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity. Monitor reactions via TLC (Rf ~0.4 in 3:1 hexane:EtOAc) .

Q. How is the compound structurally characterized to confirm its identity?

  • Methodological Answer : Employ a combination of:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to verify proton environments (e.g., benzenesulfonyl aromatic protons at δ 7.5–8.0 ppm) and carbon backbone .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 470.12) .
  • X-ray crystallography : If crystalline, analyze bond lengths (e.g., C–S bond ~1.76 Å in benzothiazole) and dihedral angles to assess conformational stability .

Q. What are the primary biological targets or activities reported for this compound?

  • Methodological Answer : Preliminary studies suggest:

  • Enzyme inhibition : Potential inhibition of kinases (e.g., MAPK) or proteases via π-π stacking interactions with the benzothiazole moiety. Use fluorescence-based assays (IC50_{50} determination) .
  • Antimicrobial activity : Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC values ≥32 µg/mL) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro binding assays and in vivo phenotypic data for this compound?

  • Methodological Answer :

  • Binding assays : Use surface plasmon resonance (SPR) to measure direct target affinity (e.g., KD values). If discrepancies arise, assess off-target effects via proteome-wide screening .
  • Phenotypic validation : Employ CRISPR/Cas9-mediated gene knockout in cell models to confirm target specificity. For example, if cytotoxicity persists post-knockout, investigate secondary targets (e.g., tubulin polymerization) .

Q. What strategies are recommended for modifying the compound’s substituents to enhance selectivity?

  • Methodological Answer :

  • Piperidine sulfonyl group : Replace benzenesulfonyl with heteroaromatic sulfonamides (e.g., pyridine-3-sulfonyl) to reduce metabolic lability. Synthesize analogs via nucleophilic substitution .
  • Benzothiazole methyl group : Introduce electron-withdrawing groups (e.g., Cl at C6) to improve π-stacking with hydrophobic enzyme pockets. Monitor logP changes via HPLC (C18 column, 70:30 MeCN:H2 _2O) .

Q. How can researchers address low aqueous solubility during formulation for in vivo studies?

  • Methodological Answer :

  • Prodrug design : Convert the acetamide to a phosphate ester via reaction with phosphoryl chloride. Assess solubility using shake-flask method (pH 7.4 buffer) .
  • Nanoparticle encapsulation : Use PLGA nanoparticles (size ~150 nm via dynamic light scattering) to enhance bioavailability. Measure drug release kinetics (e.g., 80% release in 24 h) .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of analogs?

  • Methodological Answer :

  • Orthogonal array testing : Synthesize 12 analogs with systematic variations (e.g., sulfonyl groups, benzothiazole substituents). Test in a 4×3 matrix for bioactivity and ADME properties .
  • Free-Wilson analysis : Quantify contributions of substituents (e.g., methyl vs. Cl at C6) to IC50_{50} using multivariate regression .

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